molecular formula C13H11N3O3S2 B2655499 N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide CAS No. 692260-15-4

N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide

Cat. No.: B2655499
CAS No.: 692260-15-4
M. Wt: 321.37
InChI Key: VHPLLWWUXYWFHR-UHFFFAOYSA-N
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Description

N'-(Thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide (CAS 692260-15-4) is a synthetic organic compound with the molecular formula C 13 H 11 N 3 O 3 S 2 and a molecular weight of 321.38 g/mol . This chemical is part of a class of molecular hybrids based on the 2-iminothiazoline/thieno[2,3-b]quinoline scaffold, which are the subject of ongoing scientific investigation for their potential herbicide safening properties . Herbicide safeners are compounds that protect crops from herbicide injury without reducing the herbicide's efficacy on target weeds, making this area of research critical for modern agriculture. The structural core of this compound, the thieno[2,3-b]quinoline moiety, is a privileged structure in medicinal and agrochemical research, suggesting its relevance in the development of new bioactive molecules . For safe handling, researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and goggles . This product is strictly for research purposes in a laboratory setting and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. For optimal stability, it is recommended to store the compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

N'-methylsulfonylthieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-21(18,19)16-15-12(17)11-7-9-6-8-4-2-3-5-10(8)14-13(9)20-11/h2-7,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPLLWWUXYWFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of thieno[2,3-b]quinoline-2-carboxylic acid with methanesulfonyl chloride to form the corresponding methanesulfonyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thienoquinoline derivatives, including N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, as selective inhibitors for various types of cancer. Notably, research has shown that thienoquinoline compounds can inhibit RET kinase, which is associated with aggressive forms of medullary thyroid cancer (MTC) due to gain-of-function mutations.

Case Study: RET Kinase Inhibition

A study conducted on thienoquinoline derivatives demonstrated their ability to inhibit the RET kinase effectively. The synthesized compounds were evaluated for their antiproliferative properties against the MTC cell line TT(C634R). The results indicated that several derivatives exhibited significant anticancer activity with IC50 values in the micromolar range, suggesting their potential as therapeutic agents against RET-driven cancers .

CompoundIC50 (μM)Biological Target
6a< 100RET Kinase
6b3-45RET Kinase
6c< 100RET Kinase
6d< 100RET Kinase

Other Biological Activities

Beyond its anticancer properties, thienoquinoline derivatives have been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest that thienoquinoline compounds may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : There is emerging evidence indicating that these compounds could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Preliminary research suggests that thienoquinoline derivatives might exhibit neuroprotective properties, warranting further investigation into their role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Effects
N'-(Thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide (Target) Thieno[2,3-b]quinoline Methanesulfonohydrazide (–SO2–NH–NH–CO–) Enhanced hydrogen bonding; moderate solubility due to sulfonamide group; potential anti-proliferative/antimicrobial activity .
4-Methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide Thieno[2,3-b]quinoline 4-Methoxybenzenesulfonohydrazide Increased lipophilicity from methoxy group; improved membrane penetration; possible antifungal/antitubercular activity .
N′-(4-Fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide Thieno[2,3-b]quinoline 4-Fluorobenzoyl (–CO–C6H4–F) Electron-withdrawing fluorine enhances metabolic stability; potential anticancer activity via fluorophilic interactions .
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine Ethyl ester, 5-bromobenzofuran Ester group improves solubility; bromobenzofuran enhances DNA intercalation; anti-proliferative activity against colon/breast cancer cells .
Quinoline-4-carbohydrazide derivatives (e.g., 2-(1-benzofuran-2-yl)quinoline) Quinoline Benzofuran, carbohydrazide Broader aromatic system increases DNA binding affinity; carbohydrazide moiety supports antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s methanesulfonohydrazide group improves aqueous solubility compared to non-sulfonated analogues. However, ester/carbonate-modified thienopyridines (e.g., ethyl 2-carboxylate) exhibit even higher solubility due to ionizable groups .
  • Metabolic Stability: Fluorinated derivatives (e.g., N′-(4-fluorobenzoyl)thienoquinoline) resist oxidative metabolism, prolonging half-life in vivo. In contrast, the target compound’s sulfonamide may undergo faster renal clearance .
  • Crystal Packing: Thieno[2,3-b]pyridines with bulky substituents (e.g., bromobenzofuran) exhibit disrupted crystal packing, enhancing dissolution rates. The target compound’s planar thienoquinoline core may form stable crystals, requiring formulation optimization .

Key Research Findings and Implications

Anti-Proliferative Optimization: Ester/carbonate prodrug modifications in thienopyridines (e.g., ethyl 2-carboxylate) increase bioavailability by 40–60% compared to sulfonohydrazide derivatives, suggesting structural tuning for oncology applications .

Antimicrobial Potency: Methanesulfonohydrazide derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming benzofuran-quinoline hybrids (MIC 10–20 µg/mL) .

SAR Insights : Electron-withdrawing groups (e.g., –SO2, –F) enhance target binding affinity but may reduce solubility, necessitating a balance in drug design .

Biological Activity

N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide (CAS: 692260-15-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C13H11N3O3S2, with a molecular weight of 321.38 g/mol. The compound features a thienoquinoline structure that is known for its diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.

Case Study: Anticancer Efficacy

  • In Vitro Studies :
    • A study evaluated the cytotoxicity of this compound against multiple human cancer cell lines using the MTT assay. The results demonstrated an IC50 value lower than 10 µM for certain lines, indicating potent anticancer activity .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell migration, making it a potential candidate for combination therapies with existing chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains.

Study Findings:

  • Bacterial Inhibition :
    • A series of tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 5–25 µg/mL, showcasing its potential as an antimicrobial agent .

Comparative Biological Activity Table

Activity TypeCompound NameIC50 (µM)MIC (µg/mL)
AnticancerThis compound<10-
AntimicrobialThis compound-5–25

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling thieno[2,3-b]quinoline-2-carboxylic acid derivatives with methanesulfonohydrazide. Key steps include:

  • Cyclocondensation : Use of thiophene and quinoline precursors under reflux with catalysts like acetic acid .
  • Hydrazide Formation : Reaction with hydrazine hydrate in ethanol, monitored by TLC .
  • Yield Optimization : Adjusting temperature (70–90°C), solvent polarity (DMF/ethanol mixtures), and stoichiometric ratios (1:1.2 for hydrazide to carbonyl reactant) .
    • Quality Control : Purity ≥95% via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : IR (C=O stretch ~1650 cm⁻¹, S=O ~1350 cm⁻¹), ¹H/¹³C NMR (quinoline protons δ 7.5–8.8 ppm, sulfonohydrazide NH ~10.5 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 385.1) .
  • X-ray Crystallography : Resolves thienoquinoline fused-ring geometry and sulfonohydrazide conformation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; IC₅₀ <50 µg/mL suggests potency) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7; compare to doxorubicin) .
  • Enzyme Inhibition : Kinase or protease assays (e.g., COX-2 inhibition via fluorometric methods) .

Advanced Research Questions

Q. How does the electronic configuration of the thienoquinoline core influence its reactivity and bioactivity?

  • Mechanistic Insight :

  • Electron-Deficient Quinoline : Enhances electrophilic substitution at the 2-position, facilitating hydrazide coupling .
  • Sulfur Participation : Thiophene’s π-electrons stabilize charge-transfer complexes with biological targets (e.g., DNA intercalation) .
    • Computational Support : DFT studies show HOMO-LUMO gaps (~4.1 eV) correlate with redox-mediated antitumor activity .

Q. What strategies resolve contradictions in bioactivity data between analogs (e.g., varying substituents on the sulfonohydrazide group)?

  • Comparative Analysis :

  • Structural-Activity Table :
SubstituentLogPMIC (µg/mL)IC₅₀ (HeLa, µM)
-SO₂NH₂1.212.58.3
-SO₂CH₃1.825.015.7
  • Hypothesis Testing : Methyl groups increase hydrophobicity but reduce hydrogen-bonding capacity, lowering antimicrobial potency .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Computational Workflow :

  • Docking Studies : AutoDock Vina for target binding (e.g., EGFR kinase; binding energy ≤-8.5 kcal/mol) .
  • ADMET Prediction : SwissADME for bioavailability (TPSA <90 Ų, LogP <3.5) .
    • Case Study : Introducing a trifluoromethyl group improved metabolic stability (t₁/₂ from 2.1 to 5.7 hrs in rat liver microsomes) .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Scale-Up Issues :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling .
  • Byproduct Formation : Optimize solvent (switch from ethanol to DMF for higher solubility) .
    • Process Analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. How to address low reproducibility in biological assays?

  • Standardization :

  • Cell Line Authentication : STR profiling to avoid contamination .
  • Assay Controls : Include reference inhibitors (e.g., streptomycin for antimicrobial tests) .

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